molecular formula C11H10ClNO B1313417 5-(4-Chlorophenyl)-5-oxovaleronitrile CAS No. 54959-85-2

5-(4-Chlorophenyl)-5-oxovaleronitrile

Cat. No. B1313417
CAS RN: 54959-85-2
M. Wt: 207.65 g/mol
InChI Key: XQANGCIZDMRHOK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Antiviral Activity

  • Application Summary: The compound is used in the synthesis of sulfonamide derivatives, which have shown antiviral activity against the tobacco mosaic virus .
  • Methods of Application: The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .
  • Results or Outcomes: The bioassay tests showed that certain compounds possessed anti-tobacco mosaic virus activity .

2. Synthesis of Difunctional Polysulfone Telechelics

  • Application Summary: The compound is used in the synthesis of difunctional polysulfone telechelics, which have a wide range of applications, including adhesives, gas or solid separation from solutions, membranes for fuel cells, matrices for fiber-reinforced composites, and various bio-applications .
  • Methods of Application: The synthesis involves reacting bis(4-chlorophenyl) sulfone with bisphenol A, 4,4′-dihydroxydiphenyl ether, and 4,4′-dihydroxybiphenyl separately to produce the macromolecules .
  • Results or Outcomes: The synthesized telechelics exhibited different thermal properties based on their molecular weights and the nature of the end groups .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

5-(4-chlorophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQANGCIZDMRHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512301
Record name 5-(4-Chlorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-5-oxovaleronitrile

CAS RN

54959-85-2
Record name 5-(4-Chlorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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